molecular formula C12H10F2N2O5 B13487621 2-(difluoromethoxy)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

2-(difluoromethoxy)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

Cat. No.: B13487621
M. Wt: 300.21 g/mol
InChI Key: KMFVHOVJELTMJC-UHFFFAOYSA-N
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Description

2-(difluoromethoxy)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is a chemical compound with the molecular formula C12H12N2O5 It is known for its unique structure, which includes a difluoromethoxy group and a diazinan-1-yl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves multiple steps. One common method includes the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The diazinan-1-yl group is often introduced via a cyclization reaction involving appropriate precursors. The final step usually involves the formation of the benzoic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethoxy)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

2-(difluoromethoxy)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid
  • 4-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluorobenzoic acid
  • 4-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(difluoromethoxy)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is unique due to the presence of the difluoromethoxy group. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10F2N2O5

Molecular Weight

300.21 g/mol

IUPAC Name

2-(difluoromethoxy)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

InChI

InChI=1S/C12H10F2N2O5/c13-11(14)21-8-2-1-6(5-7(8)10(18)19)16-4-3-9(17)15-12(16)20/h1-2,5,11H,3-4H2,(H,18,19)(H,15,17,20)

InChI Key

KMFVHOVJELTMJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC(F)F)C(=O)O

Origin of Product

United States

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